C20H26F3N3O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H26F3N3O6 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes trifluoromethyl groups and multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H26F3N3O6 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of intermediate compounds through reactions such as alkylation, acylation, and nucleophilic substitution. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors, automated control systems, and rigorous purification processes to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
C20H26F3N3O6: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving This compound typically use reagents like acids, bases, and organic solvents. Conditions such as temperature, pressure, and pH are carefully controlled to direct the reaction towards the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
C20H26F3N3O6: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C20H26F3N3O6 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
C20H26F3N3O6: can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
C20H25N3O: Known for its use in organic synthesis and medicinal chemistry.
C20H26F3N3O5: Shares similar functional groups but differs in its reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H26F3N3O6 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
ethyl 2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]amino]-2-ethoxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C20H26F3N3O6/c1-3-29-17(27)19(32-4-2,20(21,22)23)24-18(28)26-9-7-25(8-10-26)12-14-5-6-15-16(11-14)31-13-30-15/h5-6,11H,3-4,7-10,12-13H2,1-2H3,(H,24,28) |
InChI Key |
JWMCPMIAPFMLDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.